88950-64-2
Description
Significance of Unnatural Amino Acids in Molecular Design
Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids that are not among the 20 genetically encoded amino acids found in natural proteins rsc.org. Synthesized through chemical or enzymatic methods, UAAs offer enhanced structural diversity, a wider range of physicochemical properties, and customizable functional modules compared to their natural counterparts mtoz-biolabs.com. This expanded repertoire allows UAAs to serve as essential building blocks for modulating molecular function, investigating structure-activity relationships, and developing novel therapeutics mtoz-biolabs.com. They are widely applied in areas such as protein engineering, bioorthogonal labeling, targeted drug design, and the construction of high-throughput compound libraries mtoz-biolabs.com. The incorporation of UAAs into peptides can significantly impact their secondary structure, flexibility, and metabolic stability nih.gov. Furthermore, chiral, substituted UAA derivatives enable precise control over the orientation of side chains within peptides, a feature particularly valuable in the design of conformationally restricted peptides nih.gov.
Historical Context of Cyclopropane (B1198618) Amino Acids in Synthetic Chemistry
Cyclopropane-containing molecules are found in various natural products and bioactive compounds, including terpenoids, polyketides, nonribosomal peptides, and fatty acid-derived natural products researchgate.net. The cyclopropane ring is the most common small ring in pharmaceuticals and agrochemicals and the third most common nonheteroatomic ring system among active pharmaceutical ingredients (APIs) nih.gov. Cyclopropane amino acids, specifically, have a history in synthetic chemistry due to their unique structural and chemical properties google.comgoogle.com. Early attempts at synthesizing peptides containing cyclopropyl (B3062369) amino acids were reported in the literature google.comgoogle.com. Cyclopropyl amino acids have been recognized for their potential as enzyme inhibitors and as substitutes for natural amino acids in peptide hormones to enhance bioactivity and stabilize peptides against enzymatic cleavage google.comgoogle.com. The naturally occurring 1-aminocyclopropane-1-carboxylic acid (ACC) is an example of a cyclopropane amino acid that has been studied, including its role in the biosynthesis of ethylene (B1197577) researchgate.net. Synthetic routes toward cyclopropane amino acids have evolved, including approaches via 1,3-dipolar cycloaddition and the cyclodialkylation of malonic acid derivatives researchgate.netnih.gov.
Overview of Boc-ACPC-OH as a Building Block in Complex Molecular Architectures
Boc-ACPC-OH is a protected cyclopropane amino acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is common in peptide synthesis and organic chemistry to facilitate controlled coupling reactions. As a cyclopropane amino acid derivative, Boc-ACPC-OH serves as a valuable building block for introducing conformational constraints into peptides and other organic molecules nih.gov. The rigid cyclopropane ring restricts the conformational freedom of the amino acid residue when incorporated into a peptide chain, which can be crucial for stabilizing desired secondary structures or orienting side chains for specific interactions with biological targets nih.gov. The incorporation of cyclopropane amino acids into peptides can significantly affect the secondary structure and flexibility of the sequence, as well as improve its metabolic stability nih.gov. Boc-ACPC-OH has been used as a reagent in the synthesis of various derivatives, such as pyrrolotriazinone derivatives cymitquimica.com. Its protected form makes it compatible with standard peptide coupling methodologies, allowing its integration into more complex peptide sequences and peptidomimetics wisc.edu.
Properties
CAS No. |
88950-64-2 |
|---|---|
Molecular Weight |
201.2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Boc Amino Cyclopropanecarboxylic Acid and Its Stereoisomers
Strategies for Asymmetric Synthesis of Cyclopropane (B1198618) Amino Acids
Asymmetric synthesis is crucial for obtaining enantiomerically enriched cyclopropane amino acids, as their biological activity often depends on their absolute configuration. tandfonline.com Controlling both diastereoselectivity and enantioselectivity in the cyclopropane formation step presents a significant synthetic challenge. acs.org
Diastereoselective Approaches to Boc-ACPC-OH Precursors
Diastereoselective synthesis involves creating a new stereocenter in a molecule with existing stereochemistry, leading to a preference for one diastereomer over others. Approaches to diastereoselective synthesis of cyclopropane amino acid precursors often utilize chiral auxiliaries or rely on the inherent stereochemistry of the starting materials.
One method involves the cyclopropanation of chiral allylic alcohols or derivatives using reagents like ethyl (dimethylsulfuranylidene)acetate, which can proceed with good diastereoselectivity. nih.govpublish.csiro.au The resulting cyclopropane products can then be transformed into the desired amino acids. Another approach involves intramolecular ring closure reactions of optically active cyclopropane precursors, which can yield trans-cyclopropane amino acids with high diastereoselectivity. core.ac.ukrsc.org For instance, starting from enantiomerically enriched diols, intramolecular cyclization mediated by bases can effectively construct the cyclopropane ring. core.ac.ukrsc.org
Diastereoselective cyclopropanation reactions using donor/acceptor carbenes, where the donor group is a protected amine functionality, have also been developed. acs.org These reactions, often catalyzed by transition metals like rhodium, can provide access to cyclopropane α-amino acids with high diastereoselectivity. acs.orgorganic-chemistry.org
Enantioselective Synthesis of Boc-ACPC-OH and its Analogs
Enantioselective synthesis aims to produce one enantiomer of a chiral compound in preference to the other, typically using chiral catalysts, ligands, or reagents.
Metal-catalyzed asymmetric cyclopropanation of alkenes using diazo compounds or iodonium (B1229267) ylides is a prominent strategy for the enantioselective synthesis of cyclopropane amino acids. acs.orgacs.org For example, copper(I)-catalyzed asymmetric cyclopropanation of alkenes using phenyliodonium (B1259483) ylides derived from α-nitro esters has been reported to yield 1-nitro-cyclopropyl carboxylates with high enantioselectivity. acs.org These nitro compounds can then be converted to the corresponding amino acids.
Organocatalysis has also emerged as a powerful tool for asymmetric cyclopropanation. core.ac.uk Chiral organocatalysts, often derived from cinchona alkaloids, can promote the enantioselective cyclopropanation of substrates like conjugated cyanosulfones, providing highly functionalized cyclopropanes with excellent enantioselectivities. core.ac.ukrsc.org
Another enantioselective route involves the use of chiral auxiliaries, such as enantiopure sulfoxides, in asymmetric cyclopropanation reactions. tandfonline.com The chiral sulfinyl group can induce high asymmetric induction, and the auxiliary can often be removed later in the synthesis. tandfonline.com
Enzymatic methods have also been explored for the asymmetric synthesis of cyclopropane amino acid precursors. For instance, enzymatic desymmetrization of malonate diester derivatives has been used to produce chiral monoester intermediates that are subsequently converted to cyclopropane amino acids. researchgate.net
Protective Group Chemistry in the Synthesis of Boc-ACPC-OH
Protective groups are essential in organic synthesis to transiently block reactive functional groups while reactions are carried out elsewhere in the molecule. In the synthesis of Boc-ACPC-OH and related compounds, protecting groups for both the amino and carboxylic acid functionalities are crucial.
Boc-Protection in Cyclopropane Systems
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and removal under acidic conditions. masterorganicchemistry.com In the context of cyclopropane amino acids, the Boc group is commonly employed to protect the amino group of ACC or its derivatives. ambeed.comthieme-connect.comenamine.net Boc protection allows for selective manipulation of other functional groups in the molecule without affecting the amine. For example, Boc-protected cyclopropane amino acids can be coupled with other amino acids to form peptides using standard coupling reagents. ambeed.comwisc.edu
The Boc group is typically introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. nih.gov Removal of the Boc group is usually achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.com
Orthogonal Protection Strategies for Multi-functionalized Cyclopropane Amino Acids
For cyclopropane amino acids containing additional functional groups, or when selective deprotection is required during peptide synthesis or further transformations, orthogonal protection strategies are employed. Orthogonal protecting groups are removable under different, non-interfering conditions. masterorganicchemistry.com
In the synthesis of cyclopropane amino acids, orthogonal protection allows for the selective deprotection of either the amino group (often Boc or Fmoc) or the carboxylic acid group (e.g., as a benzyl (B1604629) or alkyl ester). sci-hub.se This is particularly important when synthesizing peptides containing cyclopropane amino acid residues, where controlled deprotection and coupling are necessary. wisc.edunih.govnih.gov
Examples of orthogonal protection in cyclopropane systems include the use of Boc for the amine and benzyl ester for the carboxylic acid. The benzyl ester can be removed by hydrogenation, while the Boc group is stable to these conditions but cleavable by acid. Another common amine protecting group, Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile, can be used orthogonally to Boc. masterorganicchemistry.comrsc.org
Novel Synthetic Routes for the Cyclopropane Core of Boc-ACPC-OH
While classical methods like cyclodialkylation and carbenoid additions are well-established, research continues to explore novel and more efficient routes to construct the cyclopropane core of amino acids.
One novel approach involves titanium-catalyzed cyclopropanation reactions. thieme-connect.comthieme-connect.comresearchgate.net This method can utilize readily available and inexpensive starting materials, such as Boc-protected cyanohydrins, and offers a short synthetic sequence to access Boc-ACPC-OH and its derivatives. thieme-connect.comthieme-connect.com
Another strategy focuses on the olefination of cyclopropanone (B1606653) surrogates, such as 1-sulfonylcyclopropanols, using stabilized Wittig reagents. nih.gov The resulting alkylidenecyclopropanes can then undergo diastereoselective aza-Michael additions to form cyclopropane β-amino acid derivatives. nih.gov
Intramolecular cyclization reactions have also been explored as novel routes. For example, the asymmetric synthesis of trans-cyclopropane γ-amino acids has been achieved through base-induced intramolecular ring closure of optically active precursors. core.ac.ukrsc.org
Furthermore, novel methods involving the direct stereoselective construction of cyclopropane α-amino acids with contiguous quaternary centers via base-promoted [4+2] annulation reactions have been reported. rsc.org These methods avoid the need for transition metal catalysts and can provide cyclopropane amino acid derivatives with high diastereoselectivity. rsc.org
The Simmons-Smith reaction and its modifications, while not entirely novel, continue to be applied in novel synthetic sequences for cyclopropane amino acids, including those with spirocyclic structures. mdpi.comresearchgate.netresearchgate.net Modified Simmons-Smith conditions can be employed to construct the cyclopropane ring in complex molecules. mdpi.comresearchgate.netresearchgate.net
Table 1: Selected Synthetic Approaches to Cyclopropane Amino Acids
| Synthetic Strategy | Key Reaction Type | Stereocontrol | Examples / Notes |
| Cyclodialkylation | Alkylation of malonate/glycine (B1666218) equivalents | Racemic or Diastereoselective | Straightforward for racemic ACC; chiral auxiliaries for diastereocontrol. researchgate.netresearchgate.netacs.org |
| Ylide Chemistry | 1,3-Dipolar Cycloaddition | Diastereoselective | Reaction of ylides with Michael acceptors. researchgate.netacs.org |
| Metal-Catalyzed Cyclopropanation | Carbene/Carbenoid Insertion | Diastereo- & Enantioselective | Using diazo compounds or iodonium ylides with transition metals (Rh, Cu). acs.orgacs.orgorganic-chemistry.org |
| Organocatalytic Cyclopropanation | Organocatalysis | Enantioselective | Using chiral organocatalysts (e.g., cinchona alkaloids). core.ac.ukrsc.org |
| Intramolecular Cyclization | Ring Closure | Diastereo- & Enantioselective | Base-induced cyclization of activated precursors. core.ac.ukrsc.org |
| Titanium-Catalyzed Cyclopropanation | Organometallic Reaction | Diastereoselective | Using Boc-protected cyanohydrins. thieme-connect.comthieme-connect.com |
| Olefination of Cyclopropanone Surrogates | Wittig reaction followed by Michael addition | Diastereoselective | Access to β-amino acid derivatives. nih.gov |
| Annulation Reactions | [4+2] Annulation | Diastereoselective | Direct construction of cyclopropane core with quaternary centers. rsc.org |
| Simmons-Smith Reaction (Modified) | Carbenoid Insertion | Stereospecific | Used for cyclopropane ring formation, including spirocycles. mdpi.comresearchgate.netresearchgate.net |
Table 2: Examples of Diastereoselectivity in Cyclopropanation Reactions
| Starting Material | Reagent / Catalyst | Diastereoselectivity (dr) | Reference |
| Chiral allylic alcohol | Ethyl (dimethylsulfuranylidene)acetate | Good | publish.csiro.au |
| Dehydroamino acids | Diazo compounds (thermal) | Good E selectivity | nih.gov |
| Dehydroamino acids | Diazo compounds (Fe catalyst) | Predominantly Z isomers | nih.gov |
| Alkenes + Donor/acceptor carbene | Catalyst-free, thermal | >20:1 | acs.org |
| Activated precursors (intramolecular) | Base-induced | High | core.ac.ukrsc.org |
Table 3: Examples of Enantioselectivity in Asymmetric Synthesis
| Synthetic Method | Catalyst / Chiral Source | Enantioselectivity (ee) | Reference |
| Cu(I)-catalyzed cyclopropanation | Chiral ligand | Up to 97.5% | acs.org |
| Organocatalytic cyclopropanation | Chiral organocatalyst | Up to 96% | core.ac.ukrsc.org |
| Asymmetric dihydroxylation + cyclization | Sharpless AD | >95% | core.ac.ukrsc.org |
| Chiral auxiliary (sulfinyl) | Enantiopure sulfoxide | High asymmetric induction | tandfonline.com |
| Enzymatic desymmetrization | Enzyme | High | researchgate.net |
Cyclopropanation Reactions in the Context of Amino Acid Synthesis
Cyclopropanation reactions are fundamental transformations for constructing the strained three-membered ring system present in Boc-ACPC-OH and other cyclopropane amino acids. These reactions involve the addition of a carbene or carbenoid species to an alkene. In the context of amino acid synthesis, cyclopropanation can be applied to introduce the cyclopropane ring onto a precursor molecule that already contains or can be readily transformed into the amino acid functionalities.
One approach involves the cyclopropanation of alkene precursors derived from or related to amino acids. For instance, the cyclopropane core of ACC derivatives can be formed via the reaction of diazo compounds or ylides with alkenes. Stereoselective cyclopropanation has been employed to access specific stereoisomers of substituted cyclopropane amino acids. Examples include the stereoselective cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene catalyzed by a chiral phase-transfer catalyst to yield a vinylcyclopropanecarboxylic acid ethyl ester derivative with notable enantiomeric excess.
Another method involves titanium-catalyzed cyclopropanation reactions. This methodology has been applied to the synthesis of protected 1-aminocyclopropanecarboxylic acid derivatives from readily available starting materials, utilizing titanium-catalyzed cyclopropanation of Boc-protected cyanohydrins as a key step. This highlights the use of transition metal catalysis in forming the cyclopropane ring in a controlled manner.
While direct, detailed procedures specifically for the cyclopropanation step in the synthesis of Boc-ACPC-OH were not extensively detailed in the search results, the principles and methods applied to the synthesis of related cyclopropane amino acids, such as those involving diazo compounds, ylides, and metal catalysis, are relevant to the broader context of constructing the cyclopropane core found in Boc-ACPC-OH.
Ring-Closing Metathesis Approaches to Strained Ring Systems
Ring-closing metathesis (RCM) is a powerful olefin metathesis reaction catalyzed by transition metal complexes, typically based on ruthenium or molybdenum, that allows for the formation of cyclic olefins from acyclic dienes. While RCM is widely used for the synthesis of various ring sizes, including strained systems, its direct application specifically in the synthesis of Boc-ACPC-OH was not prominently featured in the search results.
However, RCM has been successfully employed in the synthesis of other cyclic amino acids and strained ring systems, which provides context for its potential relevance in accessing structures similar to or containing the cyclopropane motif. For example, RCM has been used to synthesize cyclopentene (B43876) and cyclohexene (B86901) dicarboxylic acid derivatives that serve as scaffolds or bioisosteres for amino acids like proline in the context of protease inhibitors. RCM has also been utilized in the synthesis of spirocyclopropane compounds and cyclic structures fused with cyclopropane rings.
Although a direct synthetic route to Boc-ACPC-OH via RCM was not identified, the methodology's utility in constructing strained carbocyclic and heterocyclic rings, including those with fused or spirocyclopropane units, suggests its potential as a strategy for synthesizing complex cyclopropane-containing amino acid derivatives. The application of RCM often requires the preparation of suitable diene precursors with the necessary functionalities appropriately positioned for ring closure.
Green Chemistry Principles in Boc-ACPC-OH Synthesis
The application of green chemistry principles in the synthesis of chemical compounds, including amino acid derivatives like Boc-ACPC-OH, is crucial for developing environmentally benign and sustainable processes. The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical synthesis by focusing on aspects such as waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reducing derivatives, catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention.
In the context of synthesizing Boc-ACPC-OH and related cyclopropane amino acids, several green chemistry considerations can be applied. One principle involves the reduction or elimination of hazardous substances. Traditional synthetic routes may involve the use of toxic reagents or generate hazardous waste. Exploring alternative reagents and reaction conditions that are less harmful to human health and the environment aligns with this principle.
Another important principle is atom economy, which aims to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. Evaluating and optimizing synthetic routes for Boc-ACPC-OH to improve atom economy can lead to more efficient and less wasteful processes.
The use of safer solvents and auxiliaries is also a key green chemistry principle. Replacing volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, or exploring solvent-free reaction conditions, can reduce the environmental footprint of the synthesis.
Catalysis is highly favored in green chemistry as catalytic reagents are often superior to stoichiometric reagents, leading to reduced waste and improved efficiency. The development and use of efficient and selective catalysts for cyclopropanation or other key steps in the synthesis of Boc-ACPC-OH can contribute significantly to a greener process. For example, the use of titanium catalysis in cyclopropanation, as mentioned earlier, represents an application of catalysis in synthesizing cyclopropane amino acid derivatives.
Furthermore, designing synthetic routes that avoid the use of neurotoxic oxidants or precious metal catalysts, where possible, is another aspect of green chemistry relevant to the synthesis of cyclopropane amino acids.
Mechanistic Investigations of Reactions Involving 1 Boc Amino Cyclopropanecarboxylic Acid
Reaction Kinetics and Thermodynamics in Peptide Coupling with Boc-ACPC-OH
Boc-ACPC-OH is widely utilized in peptide synthesis, serving as a protected amino acid monomer for the formation of amide bonds peptide.comuni-regensburg.de. Peptide coupling reactions typically involve the activation of the carboxylic acid group of one amino acid and its subsequent reaction with the amino group of another. While the general mechanisms of peptide coupling using various reagents (e.g., carbodiimides, activated esters) are well-established, specific detailed kinetic and thermodynamic studies focusing solely on the coupling reactions involving Boc-ACPC-OH are not extensively detailed in the provided literature.
Studies on peptide synthesis incorporating constrained amino acids highlight the importance of reaction conditions and coupling reagents for efficient amide bond formation. For instance, the EDC hydrochloride protocol has been used for peptide coupling with related compounds mdpi.com. In the context of forming esters with a Boc-amino acid, mixed anhydride (B1165640) coupling was found to give a major side product, the ethyl ester, implying mechanistic considerations related to the competing nucleophilicity of ethanol (B145695) released during the reaction . This suggests that the choice of coupling method and conditions can significantly influence the reaction outcome and efficiency when incorporating Boc-ACPC-OH. However, precise kinetic parameters (rate constants) and thermodynamic data (enthalpy, entropy changes) specifically for peptide bond formation involving Boc-ACPC-OH were not found in the search results.
Conformational Analysis and its Impact on Reactivity
Studies on peptides containing related cyclic amino acids, such as aminocyclopentanecarboxylic acid (ACPC) and aminocyclobutanecarboxylic acid (Acbc), demonstrate how the ring size and substitution pattern influence backbone torsion angles and the formation of intramolecular hydrogen bonds, leading to stable folded structures nih.govresearchgate.netiris-biotech.de. For example, peptides with a central Pro-Xaa sequence, where Xaa is a constrained residue like Acpc, tend to form beta-turns nih.govresearchgate.netresearchgate.net. Different conformers, including type I' and type II' beta-turns, have been observed for such peptides in both solid state (X-ray crystallography) and solution (NMR) nih.govresearchgate.netresearchgate.net.
Stereochemical Outcomes of Boc-ACPC-OH Transformations
The synthesis and reactions of cyclopropane (B1198618) amino acids, including the core structure of Boc-ACPC-OH (1-aminocyclopropanecarboxylic acid, ACC), often involve careful control of stereochemistry. Various stereoselective synthetic methodologies have been developed to access enantiomerically pure cyclopropane amino acids and their derivatives researchgate.netacs.orgresearchgate.netresearchgate.netrsc.orgnih.gov. These methods include cyclopropanation reactions, aminolysis of activated esters with chiral amines, enzymatic resolution of racemic mixtures, and asymmetric synthesis utilizing chiral catalysts like phase-transfer catalysts or transition metal complexes researchgate.netacs.orgresearchgate.netresearchgate.netnih.gov.
For example, stereoselective cyclopropanation and subsequent transformations have been employed to synthesize cyclopropane amino acid derivatives researchgate.netrsc.orgnih.gov. Resolution methods, such as chiral HPLC or enzymatic resolution, are also used to obtain enantiomerically pure compounds acs.orgresearchgate.netnih.gov. The stereochemical outcome of reactions can be influenced by the choice of catalysts and reaction conditions, with kinetic versus thermodynamic control playing a role in favoring specific stereoisomers researchgate.net.
Studies on the stereochemistry of reactions involving the deprotected form, ACC, provide further insights. For instance, the stereochemistry of the enzymatic oxidation of ACC has been investigated, showing different outcomes depending on the oxidant used nih.gov. The enzymatic ring opening of ACC by ACC deaminase, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, involves the cleavage of a C-C bond in the cyclopropane ring, and mechanistic studies have explored the stereochemical course of this unusual transformation. While these studies focus on ACC, they highlight the importance of stereochemical control and analysis in reactions involving the cyclopropane ring system present in Boc-ACPC-OH.
Transition State Analysis of Reactions Utilizing Boc-ACPC-OH
Transition state analysis provides crucial information about the energy profile and molecular transformations that occur during a chemical reaction. For reactions involving Boc-ACPC-OH, transition state studies can help elucidate the detailed steps and energy barriers involved.
Density Functional Theory (DFT) calculations have been employed to study transition states in reactions relevant to the synthesis and transformation of protected amino acids. For example, DFT studies indicated a transition state energy barrier for the installation of the Boc group in a related system .
In the context of peptide-based catalysts incorporating constrained residues like Acpc, understanding the transition states is particularly challenging due to the conformational flexibility of peptides and the possibility of multiple conformers populating different reaction pathways nih.gov. Different conformations of a peptide catalyst can lead to different transition state ensembles, influencing the selectivity of the reaction nih.govresearchgate.net. Theoretical studies on related systems have suggested concerted mechanisms and the role of catalytic species, such as water molecules, in lowering transition state energies nih.gov.
Theoretical and Computational Studies of 1 Boc Amino Cyclopropanecarboxylic Acid
Quantum Chemical Calculations on Boc-ACPC-OH Conformations
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for exploring the conformational landscape of molecules like Boc-ACPC-OH. These methods can determine the relative energies and geometries of different conformers by analyzing their electronic structure. The inherent rigidity imposed by the cyclopropane (B1198618) ring in the ACPC core significantly restricts the range of accessible conformations compared to more flexible amino acids upc.edu.
Studies on cyclic amino acids and their derivatives, including those with Boc protection, utilize quantum chemical calculations to evaluate the energy profiles associated with rotations around single bonds and to optimize the geometries of low-energy conformers doi.orgchalmers.seacs.orgresearchgate.net. For instance, conformational energy computations have been performed on peptides containing 1-aminocyclopropane-1-carboxylic acid (ACC), the deprotected form of ACPC, to understand their preferred three-dimensional arrangements researchgate.net. While specific detailed data on Boc-ACPC-OH conformers from dedicated quantum chemical studies were not extensively found in the search results, the application of these methods to similar Boc-protected cyclic amino acids or peptides containing the ACPC moiety is well-established for determining stable conformers and their relative stabilities doi.orgchalmers.se. These calculations are essential for providing a theoretical basis for understanding the molecule's preferred shapes in isolation.
Molecular Dynamics Simulations of Boc-ACPC-OH in Peptide Chains
Studies employing MD simulations on peptides containing cyclic amino acids, such as ACPC or related cyclopropyl (B3062369) amino acids, demonstrate the utility of this technique in understanding conformational preferences in a dynamic setting researchgate.netrsc.orgnih.govnih.govethz.chmdpi.comresearchgate.netacs.orgresearchgate.net. These simulations often involve placing the peptide in a simulated solvent environment (e.g., water, methanol, chloroform) and applying force fields to describe the interactions between atoms nih.govnih.govacs.org.
For example, MD simulations have been used to study the helical propensity of peptides containing cyclic β-amino acids, including ACPC derivatives researchgate.netrsc.orgethz.chresearchgate.netresearchgate.net. These studies can reveal the formation and stability of various helical structures and the role of intramolecular hydrogen bonds in stabilizing these conformations rsc.orgethz.chacs.org. MD simulations can also provide insights into the interaction of peptides containing constrained residues with other molecules, such as substrates or cell membranes nih.gov. The choice and validation of appropriate force fields are crucial for accurately reproducing the conformational behavior observed experimentally nih.govacs.org. Although direct MD simulations specifically of Boc-ACPC-OH within peptide chains were not prominently featured, the application of MD to peptides containing the ACPC core is a common approach to understanding their dynamic structural properties researchgate.netrsc.orgnih.govmdpi.comresearchgate.netresearchgate.net.
Structure-Reactivity Relationships from Computational Models
Computational models can help elucidate the relationship between the structure of Boc-ACPC-OH and its potential reactivity, although its primary role is often as a protected building block for incorporation into larger structures. The Boc group serves as a protecting group for the amino functionality, which is crucial for controlled reactions, particularly in peptide synthesis . Computational studies can assess how the presence of the Boc group and the cyclopropane ring influence the electronic distribution and steric accessibility of the carboxylic acid and the protected amine.
While detailed computational studies specifically on the reactivity of Boc-ACPC-OH itself were not a major focus of the search results, computational methods are widely used to study the structure-reactivity relationships of organic molecules, including amino acids and their derivatives acs.orguni-regensburg.de. For instance, DFT calculations can be used to study reaction mechanisms, transition states, and activation energies, providing a theoretical understanding of why certain reactions occur and predicting their outcomes acs.orguni-regensburg.de. The constrained structure of the cyclopropane ring can influence the orientation of neighboring functional groups, potentially affecting their reactivity in subsequent chemical transformations. Computational models can help predict how these structural constraints impact reaction pathways and selectivity. Studies on peptides containing cyclic amino acids have also used computational approaches to understand how their conformation influences interactions with substrates and catalytic activity acs.orgnih.gov.
Prediction of Spectroscopic Properties through Computational Chemistry
Computational chemistry is a valuable tool for predicting spectroscopic properties of molecules, which can then be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). This comparison helps validate computational models and provides a deeper understanding of molecular structure and conformation.
For Boc-ACPC-OH, computational methods can predict parameters such as NMR chemical shifts and coupling constants, which are highly sensitive to the local electronic environment and conformation uni-regensburg.de. By comparing predicted NMR data for different conformers with experimental NMR spectra, researchers can determine the most prevalent conformations in solution doi.orgchalmers.seresearchgate.netmdpi.com.
Applications of 1 Boc Amino Cyclopropanecarboxylic Acid in Advanced Organic Synthesis
Integration into Complex Natural Product Synthesis
The synthesis of natural products containing cyclopropane (B1198618) units often presents significant synthetic challenges. The incorporation of cyclopropane-containing amino acids like Boc-ACPC or its derivatives provides a strategy for introducing this constrained ring system into more complex molecular architectures. Research in this area focuses on developing efficient and stereoselective methods for synthesizing cyclopropane-containing building blocks and integrating them into natural product total synthesis marquette.edu. For instance, synthetic routes towards cyclopropane-containing natural products have been explored, leveraging the unique reactivity and structural properties conferred by the cyclopropane ring marquette.edu. The rigidity and defined orientation of functional groups offered by cyclopropane amino acids make them appealing units for constructing complex natural product scaffolds marquette.eduresearchgate.net.
Role in the Construction of Constrained Scaffolds for Drug Discovery
In drug discovery, controlling the conformation of a molecule is paramount for optimizing its interaction with a biological target. Unnatural amino acids, such as Boc-ACPC, are widely employed as conformational constraints in the design of peptides and peptidomimetics sigmaaldrich.commdpi.com. The rigid cyclopropane ring in Boc-ACPC restricts the torsional angles of the amino acid backbone and side chain, thereby reducing the conformational flexibility of the molecule into which it is incorporated researchgate.netmdpi.com. This conformational preorganization can lead to increased binding affinity and selectivity for target receptors or enzymes.
Boc-ACPC and other aminocyclopropanecarboxylic acid derivatives are used to construct constrained scaffolds that mimic the bioactive conformations of natural peptides or to create novel structures with desired pharmacological properties researchgate.netsigmaaldrich.commdpi.commdpi.com. They can be used to mimic turns in peptide structures and control the χ-space of aromatic amino acids mdpi.comresearchgate.net. For example, cis-β-aminocyclopropanecarboxylic acids have been incorporated into cyclic RGD peptidomimetics, demonstrating their utility in creating constrained structures with affinity for integrins in in vitro cell adhesion assays mdpi.com. The incorporation of these constrained amino acids can lead to peptidomimetics with improved metabolic stability, enhanced potency, and increased selectivity compared to their natural peptide counterparts sigmaaldrich.com.
Utilization in Combinatorial Library Generation for Chemical Biology Research
Combinatorial chemistry is a powerful tool for generating large libraries of diverse molecules, which are then screened for desired biological activities. The use of unnatural amino acids, including Boc-ACPC, in combinatorial synthesis allows for the creation of libraries with enhanced chemical diversity beyond that achievable with the 20 standard proteinogenic amino acids sigmaaldrich.comresearchgate.netgoogle.com.
Boc-ACPC is specifically mentioned as being used in the preparation of combinatorial libraries chemicalbook.com. Incorporating cyclopropane-containing amino acids into peptide or peptidomimetic libraries introduces unique structural and conformational features that can lead to the discovery of novel compounds with improved properties, such as increased biological activity and resistance to enzymatic degradation sigmaaldrich.com. Small-molecule combinatorial libraries containing unnatural amino acid residues have shown significant impact on drug discovery processes sigmaaldrich.com. These libraries provide a rich source of diverse structures for chemical biology research, enabling the identification of new probes for biological pathways or lead compounds for therapeutic development sigmaaldrich.comresearchgate.netgoogle.com.
Application in Macrocyclization Strategies
Macrocyclic compounds, characterized by their large ring structures, often possess advantageous properties such as improved binding affinity, enhanced cell permeability, and increased metabolic stability. The synthesis of macrocycles frequently involves the cyclization of linear precursors. Cyclopropane-containing amino acids, including derivatives of ACC, play a role in the construction of macrocyclic structures, particularly in the field of peptidomimetics mdpi.comgoogle.commcgill.ca.
The incorporation of a rigid cyclopropane unit within a linear peptide or peptidomimetic precursor can preorganize the molecule in a conformation that favors macrocyclization. This can lead to more efficient cyclization reactions and the formation of macrocycles with defined and desirable conformations. For instance, a vinyl aminocyclopropylcarboxylate residue has been utilized in a ring-closing metathesis (RCM) strategy for the synthesis of macrocyclic HCV NS3/NS4A protease inhibitors mcgill.ca. The chiral integrity of the cyclopropane moiety was found to be crucial for the conformation of the macrocyclic scaffold and the activity of the inhibitors mcgill.ca. Macrocyclization strategies employing cyclopropane-containing amino acids contribute to the synthesis of complex cyclic peptides and peptidomimetics with potential therapeutic applications mdpi.comgoogle.commcgill.ca.
Role of 1 Boc Amino Cyclopropanecarboxylic Acid in Peptide and Peptidomimetic Chemistry
Incorporation into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Boc-ACPC-OH is a suitable building block for solid-phase peptide synthesis (SPPS), particularly within Boc-based strategies chemicalbook.comsigmaaldrich.com. SPPS is a widely used technique for the automated or manual synthesis of peptides, where the peptide chain is assembled stepwise on an insoluble polymeric support. The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the alpha-amino group of the incoming amino acid, which is removed under acidic conditions (typically trifluoroacetic acid) before coupling the next amino acid. The carboxylic acid function of Boc-ACPC-OH is coupled to the free amino group of the N-terminally deprotected peptide-resin. The cyclopropane (B1198618) ring and the quaternary alpha-carbon of ACPC introduce steric hindrance, which can potentially influence coupling efficiency in SPPS depending on the specific sequence and coupling reagents used. However, established protocols for Boc-SPPS accommodate the incorporation of such constrained residues. The ability to incorporate Boc-ACPC-OH into peptide sequences via SPPS allows for the facile synthesis of peptides and peptidomimetics containing this unique structural element for further study and application. The synthesis of peptides incorporating cyclopropane amino acids via SPPS has been demonstrated as a proof of concept in various studies acs.orgacs.org.
Design and Synthesis of Conformationally Restricted Peptidomimetics
The primary utility of incorporating ACPC, and thus using Boc-ACPC-OH in synthesis, lies in its ability to restrict the conformational freedom of a peptide chain. The cyclopropane ring is a rigid structure that significantly limits the allowed dihedral angles around the alpha-carbon. This conformational constraint is crucial in the design of peptidomimetics, which are molecules that mimic the biological activity of peptides but often possess improved properties like enhanced stability or bioavailability. By incorporating ACPC residues at specific positions, researchers can induce or stabilize desired secondary structures, such as turns or helical conformations, which are often essential for the peptide's interaction with its biological target. This restriction helps to pre-organize the peptide into a bioactive conformation, potentially leading to increased potency and selectivity. Alicyclic amino acids, including those with cyclopropane rings, are valuable in drug design for creating novel molecules with improved stability and biological activity biosynsis.com. The synthesis of conformationally constrained amino acids is a key aspect in developing peptidomimetics researchgate.net.
Influence on Secondary Structure Induction in Peptides
The incorporation of cyclopropane amino acids, including ACPC, or related cyclic beta-amino acids, has been shown to influence the induction and stabilization of specific secondary structures in peptides. While alpha-amino acids primarily form alpha-helices and beta-sheets, the inclusion of constrained residues like ACPC can lead to the formation of less common or modified helical structures. For instance, studies on peptides containing cyclic beta-amino acids such as 2-aminocyclopentanecarboxylic acid (ACPC) have demonstrated the induction of helical conformations like the 12-helix wisc.edunih.govrsc.orgethz.ch. The specific helical structure formed can depend on the stereochemistry of the cyclic amino acid and its position within the peptide sequence nih.govrsc.org. The rigid cyclopropane ring in ACPC limits the backbone torsion angles, favoring specific turn or helical geometries. This property is exploited to design foldamers, which are discrete molecules that adopt well-defined secondary structures nih.govd-nb.info.
Research findings illustrate the impact of such constrained residues on peptide conformation. For example, oligomers of trans-2-aminocyclopentanecarboxylic acid (a related cyclic beta-amino acid) have been shown to fold into a 12-helix in both crystal and solution states rsc.org. Another study demonstrated that incorporating (1S,2S)-2-aminocyclopentanecarboxylic acid into peptides stabilizes helical conformations nih.gov. While these examples focus on a related cyclic beta-amino acid, the principle of conformational restriction leading to induced secondary structures is directly applicable to ACPC due to its constrained cyclopropane ring structure. The alternating combination of L-alanine and cis-beta-aminocyclopropanecarboxylic acids has been shown to result in stable 3₁₃ helix turns in solution uni-regensburg.de.
Strategies for Peptide Stapling and Cyclization Utilizing Boc-ACPC-OH
Peptide stapling and cyclization are strategies used to constrain peptides into specific conformations, often to mimic the bioactive state or enhance stability. While Boc-ACPC-OH itself is a monomer used for incorporation into linear or potentially cyclic sequences, the principles of using constrained amino acids are relevant to these strategies. Cyclization involves forming a covalent bond between different parts of a peptide chain (e.g., head-to-tail, side-chain-to-side-chain) peptide.comnih.gov. Stapling typically involves introducing a covalent crosslink, often a hydrocarbon chain, between amino acid side chains at specific positions (e.g., i to i+4 or i to i+7) to stabilize helical structures peptide.comnih.gov.
Although direct examples of Boc-ACPC-OH being used as the staple or cyclization linker are less common than its use as a rigidifying residue within a sequence, its constrained structure can be beneficial in designing peptides amenable to cyclization or stapling. The rigidity introduced by ACPC can pre-dispose a linear sequence towards a conformation that facilitates subsequent cyclization. Furthermore, modified cyclopropane amino acids with appended functional groups could potentially be designed for use in side-chain-to-side-chain cyclization or stapling approaches. The incorporation of constrained amino acids into cyclic peptides has been explored to confer potency and selectivity uni-regensburg.de.
Development of Peptides with Enhanced Metabolic Stability
A significant challenge in developing peptides as therapeutic agents is their susceptibility to proteolytic degradation by peptidases and proteases in biological systems. This rapid metabolism can lead to a short half-life and reduced bioavailability. Incorporating non-proteinogenic and conformationally constrained amino acids like ACPC is a common strategy to enhance the metabolic stability of peptides d-nb.infogoogle.comacs.orgrsc.orgsigmaaldrich.com.
Advanced Analytical Methodologies for the Characterization of 1 Boc Amino Cyclopropanecarboxylic Acid and Its Derivatives in Research
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula and determining the exact mass of 1-(Boc-amino)cyclopropanecarboxylic acid and its derivatives. This method provides highly accurate mass measurements, which are essential for verifying the identity and purity of synthesized compounds. Electrospray ionization mass spectrometry (ESI-MS) is commonly used, yielding protonated molecular ions ([M+H]+) or other adducts. The accurate mass obtained from HRMS can be compared to the calculated theoretical mass based on the elemental composition, providing strong evidence for the correct molecular structure. For cyclopropane (B1198618) derivatives, HRMS has been used to confirm calculated [M+H]+ values, supporting the assigned structures acs.orgacs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for the detailed structural characterization of 1-(Boc-amino)cyclopropanecarboxylic acid and its derivatives. 1H NMR provides information on the types of protons present, their chemical environments, and their coupling interactions, which helps in assigning specific signals to the cyclopropane ring protons, the Boc group protons, and any substituents on the cyclopropane ring acs.orgacs.orgchemicalbook.com. The protons of the cyclopropane ring are typically observed in the upfield region of the spectrum, often appearing as complex multiplets due to coupling interactions . 13C NMR provides information on the carbon skeleton, confirming the presence of the cyclopropane carbons, the carbonyl carbons of the carboxylic acid and Boc groups, and other carbon atoms in the molecule acs.org.
NMR is particularly valuable for stereochemical analysis. For cyclopropane derivatives with substituents, Nuclear Overhauser Effect (NOE) experiments can be employed to determine the relative stereochemistry (cis or trans) of groups on the cyclopropane ring by identifying through-space correlations between nearby protons . Conformational analysis can also be approached using NMR, although the rigid nature of the cyclopropane ring limits conformational flexibility compared to acyclic systems .
Chiral Chromatography Techniques for Enantiomeric Purity Assessment
Chiral chromatography techniques are indispensable for assessing the enantiomeric purity of chiral 1-(Boc-amino)cyclopropanecarboxylic acid derivatives. Since the cyclopropane ring can introduce chirality when substituted, obtaining enantiomerically pure compounds is often crucial for biological studies and applications researchgate.net. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for separating enantiomers. This technique utilizes stationary phases that are specifically designed to interact differently with each enantiomer, leading to their separation and detection acs.orgcat-online.com. By integrating the peaks corresponding to each enantiomer, the enantiomeric excess (ee) or enantiomeric ratio can be determined cat-online.com. This is particularly important in asymmetric synthesis or chiral resolution processes to confirm the stereochemical outcome acs.org.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is considered the gold standard for unequivocally determining the absolute configuration and precise three-dimensional structure of crystalline compounds, including 1-(Boc-amino)cyclopropanecarboxylic acid derivatives nih.govclockss.org. By analyzing the diffraction pattern of X-rays by a single crystal, the electron density map of the molecule can be generated, revealing the positions of atoms and the bond lengths and angles clockss.org. This technique provides detailed information about the solid-state conformation, crystal packing, and intermolecular interactions such as hydrogen bonding networks clockss.org. Studies on cyclopropane derivatives have utilized X-ray crystallography to understand how the cyclopropane ring influences molecular shape and how molecules interact in the crystal lattice, providing insights relevant to their behavior in different environments nih.govclockss.org.
Derivatization and Analog Development of 1 Boc Amino Cyclopropanecarboxylic Acid
Synthesis of Side-Chain Modified Boc-ACPC-OH Analogs
While Boc-ACPC-OH itself lacks a traditional amino acid side chain attached to the alpha carbon, the term "side-chain modified" in the context of cyclopropane (B1198618) amino acids often refers to modifications or substituents introduced onto the cyclopropane ring or to variations derived from the core structure. Synthetic strategies have been developed to introduce diverse functionalities onto the cyclopropane ring, effectively creating analogs with altered steric and electronic properties.
One approach involves the transformation of cyclopropane precursors into N-Boc-protected amino acid esters with substituents on the ring. For instance, 1-(benzyloxymethyl)-1-(dibenzylamino)cyclopropane can be converted into N-Boc-protected methyl esters of 1-aminocyclopropanecarboxylic acid and related substituted analogs, such as coronamic acid and norcoronamic acid researchgate.net. These syntheses often utilize methods like cyclodialkylation of malonic acid derivatives or nucleophilic glycine (B1666218) equivalents with dihaloethanes to construct the substituted cyclopropane ring researchgate.net.
Another area of focus is the synthesis of analogs with functional groups attached to the cyclopropane ring. The preparation of 1-amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid, an analog of the plant growth hormone precursor, has been achieved through routes involving cycloalkylation of dimethyl malonate with epichlorohydrin (B41342) followed by Hofmann rearrangement researchgate.net. Stereoselective syntheses have also been developed to access specific stereoisomers of substituted cyclopropane amino acids, such as BOC-E-cyclo-Leu and BOC-Z-cyclo-Leu, which are 2,3-methanoamino acids with defined side chains researchgate.net. Analogs like 1-(2-aminoethyl)cyclopropanecarboxylic acid, featuring an aminoethyl group attached to the cyclopropane ring, have also been synthesized, introducing a secondary amine functionality that can influence properties like solubility and hydrogen bonding .
Exploration of Cyclopropane Ring Substitution Patterns
The cyclopropane ring in Boc-ACPC-OH offers sites for substitution, leading to a wide array of analogs with varied properties. Research has explored different substitution patterns on the three-membered ring.
Synthesis of cyclopropane amino acids with aryl substituents on the ring has been reported. For example, the synthesis of trans-1-(2,5-dimethoxy-4-iodophenyl)-2-aminocyclopropane and its bromo analog involves palladium-mediated cyclopropanation of cinnamic acids, followed by conversion of the carboxylic acid to the amine beilstein-journals.org. This demonstrates the ability to introduce complex aromatic systems onto the cyclopropane core.
Vinyl-substituted cyclopropane amino acids are also of interest, particularly as intermediates for therapeutic agents. Optically active 1-amino-2-vinylcyclopropane carboxylic acid derivatives have been synthesized and utilized in the development of compounds with antiviral activity .
General synthetic routes towards substituted 2,3-methanoamino acids often involve the cyclodialkylation of malonic acid derivatives or nucleophilic glycine equivalents with 1,2-electrophiles researchgate.netresearchgate.net. These methods allow for the introduction of various alkyl or other groups onto the cyclopropane ring. For instance, the stereoselective synthesis of carnosadine derivatives has been accomplished through inter-intramolecular double alkylation with optically active aziridine (B145994) derivatives, yielding cyclopropane intermediates with high optical purity researchgate.net.
The exploration of different substitution patterns highlights the versatility of the cyclopropane ring as a scaffold for generating diverse chemical structures with potential biological relevance.
Bioisosteric Replacements for the Carboxylic Acid and Amine Functionalities
Bioisosteric replacement is a key strategy in medicinal chemistry to modify the properties of a lead compound while retaining or improving its biological activity drughunter.comresearchgate.net. This involves substituting functional groups with others that have similar steric, electronic, and physicochemical characteristics. In the context of Boc-ACPC-OH, bioisosteric replacements can be considered for the carboxylic acid and the Boc-protected amine functionalities.
For the carboxylic acid group, common bioisosteres include tetrazoles, acyl sulfonamides, and other acidic functionalities drughunter.com. These groups can mimic the acidity and hydrogen-bonding capacity of the carboxylic acid. An example relevant to cyclopropane-containing compounds is the use of an acyl sulfonamide as a carboxylic acid bioisostere in the development of cyclopropyl-substituted HCV NS3 protease inhibitors, which led to increased potency drughunter.com. This demonstrates that acyl sulfonamides can serve as effective replacements for carboxylic acids in the context of a cyclopropane core structure.
Replacing the amine functionality or the Boc-protected amine presents different challenges. Bioisosteric replacements for amines can include other nitrogen-containing functional groups or ring systems that can mimic the basicity, hydrogen bonding, or coordination properties of the amine. While the search results did not provide specific examples of bioisosteric replacements directly applied to the Boc-amino group of Boc-ACPC-OH, the general principles of amine bioisosterism involve considering groups like hydroxyls, thiols, or even certain carbon centers in constrained systems, depending on the desired properties and interactions researchgate.net. The Boc group itself is a protecting group for the amine, and its removal reveals the primary amine, which can then be subject to further derivatization or bioisosteric replacement strategies.
The application of bioisosteric principles to Boc-ACPC-OH and its derivatives allows for the fine-tuning of properties such as lipophilicity, metabolic stability, and interactions with biological targets, contributing to the design of novel compounds.
Development of Fluorinated and Isotopically Labeled Analogs
The introduction of fluorine atoms or isotopes like deuterium (B1214612) into organic molecules is a common strategy to modulate their properties for medicinal chemistry, biological studies, or analytical purposes. Fluorinated and isotopically labeled analogs of Boc-ACPC-OH and related cyclopropane amino acids have been developed.
Fluorination can significantly impact the electronic distribution, lipophilicity, and metabolic stability of a molecule rsc.org. Fluorinated cyclopropane amino acids have been incorporated into peptidomimetics and drugs. For instance, the hepatitis C virus (HCV) protease inhibitor glecaprevir (B607649) contains both fluorine atoms and the ACC moiety rsc.org. Fluoro-simeprevir, another HCV NS3/4A serine protease inhibitor, incorporates a fluorocyclopropyl building block, where the fluorinated 1-amino-1-carboxyl-2-vinylcyclopropane core is important for binding to the protease rsc.org. The synthesis of cis-α,α-difluorocyclopropanes has been achieved, providing a method for introducing geminal fluorine atoms onto the cyclopropane ring, and these structures have been explored as isosteres acs.org. The incorporation of fluorine, such as in 2,2-difluoro-ACC, can also enhance binding affinity to enzymes like ACC deaminase .
Isotopically labeled analogs, particularly deuterium-labeled compounds, are valuable tools for studying metabolic pathways, reaction mechanisms, and for use as internal standards in analytical methods. Several deuterium-labeled 1-aminocyclopropanecarboxylic acids have been synthesized and utilized in mechanistic studies related to ethylene (B1197577) biosynthesis researchgate.net. The incorporation of deuterium can help in tracing the fate of the molecule in biological systems and in understanding enzymatic transformations without significantly altering the chemical properties compared to the unlabeled compound.
The development of fluorinated and isotopically labeled analogs provides researchers with powerful tools to investigate the behavior of Boc-ACPC-OH derivatives and to design compounds with tailored properties for specific applications.
Future Research Directions and Emerging Trends for 1 Boc Amino Cyclopropanecarboxylic Acid
Expanding Applications in Catalysis and Materials Science
The incorporation of constrained amino acids like ACPC into peptides and foldamers has shown promise in developing novel catalysts and materials. Peptides containing cyclic β-amino acids, including ACPC, can adopt well-defined secondary structures that facilitate self-assembly into various nanostructures, such as fibers, micelles, and vesicles rsc.orgrsc.org. These self-assembled structures have potential applications in materials science rsc.orgmdpi.com.
Research indicates that peptides incorporating ACPC can exhibit catalytic activity. For instance, a β-turn-containing tetra-peptide incorporating an ACPC residue was reported as an effective catalyst in the atroposelective bromination of 3-arylquinazolin-4(3H)-ones researchgate.netnih.govresearchgate.net. Modifications to the peptide sequence, including the residue adjacent to ACPC, influenced catalytic selectivity researchgate.netchemrxiv.org. This suggests that Boc-ACPC-OH and its derivatives can be used to construct constrained peptide scaffolds that orient catalytic functional groups in a specific manner, leading to the development of new organocatalysts with tailored selectivity nih.govresearchgate.net.
In materials science, the predictable and stable helical structures formed by homooligomers of trans-ACPC have been utilized in the formation of self-assembled crystalline solids mdpi.com. Studies have shown that the self-assembly of Boc-ACPC heptamers can lead to distinct morphologies like rhombic plates and rods, influenced by factors such as solvent and surfactant concentration mdpi.com. The self-assembly is driven by intermolecular hydrogen bonds and hydrophobic interactions rsc.orgmdpi.com. Further exploration of Boc-ACPC-OH derivatives in creating diverse self-assembled nanostructures for applications in fields like nanotechnology and polymer science is an active area of research rsc.orgchemimpex.com.
Integration into Supramolecular Chemistry and Self-Assembly
The conformational rigidity imposed by the cyclopropane (B1198618) ring in ACPC residues makes them valuable building blocks for supramolecular chemistry and self-assembly. These constrained amino acids can induce specific folding patterns in peptides and foldamers, leading to the formation of well-defined three-dimensional structures rsc.orgacs.org. These structures can then act as scaffolds for the construction of complex supramolecular architectures.
Studies on ACPC-containing peptides have demonstrated their ability to self-assemble into various nanostructures through noncovalent interactions such as hydrogen bonding and hydrophobic forces rsc.orgrsc.org. For example, Boc-ACPC hexamers and heptamers have been shown to form ordered self-assembled structures mdpi.comresearchgate.net. The ability to control the self-assembly process by modifying the peptide sequence or environmental conditions opens avenues for designing functional supramolecular systems with potential applications in areas like molecular recognition, host-guest chemistry, and drug delivery (though therapeutic applications are excluded from this article) explorationpub.com.
The integration of Boc-ACPC-OH into supramolecular systems could lead to the creation of novel receptors, sensors, and responsive materials where the precise arrangement of molecules is crucial for function explorationpub.com.
Development of Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis, combining the efficiency and selectivity of enzymes with the versatility of chemical reactions, offers a promising route for the synthesis of complex molecules. While general methods for synthesizing cyclopropane amino acids exist, including approaches via cyclodialkylation and 1,3-dipolar cycloaddition researchgate.net, the development of chemoenzymatic routes specifically for Boc-ACPC-OH and its derivatives is an emerging area.
Enzymes can potentially be used to introduce chirality or perform specific transformations on precursors of Boc-ACPC-OH with high efficiency and stereoselectivity. Although direct examples of chemoenzymatic synthesis of Boc-ACPC-OH were not prominently found in the search results, the broader field of chemoenzymatic synthesis of amino acids and their derivatives is well-established nih.govresearchgate.net. Future research may focus on identifying or engineering enzymes that can catalyze key steps in the synthesis of Boc-ACPC-OH, potentially leading to more sustainable and efficient production methods. This could involve enzymatic resolution of racemic mixtures or enzyme-catalyzed cyclization or functionalization reactions.
Exploration of its Role in New Chemical Biology Probes (excluding therapeutic or diagnostic applications)
Boc-ACPC-OH's constrained structure and ability to be incorporated into peptides make it a valuable tool for developing chemical biology probes to study biological processes. By incorporating Boc-ACPC-OH into peptides or peptidomimetics, researchers can create conformationally constrained probes that can interact with specific biological targets, such as enzymes or receptors, to elucidate their function or mechanism of action nih.gov.
These probes can be designed to be fluorescent, radioactive, or affinity-tagged to facilitate detection and study of their interactions within biological systems acs.org. For example, constrained peptide probes can be used to investigate protein-protein interactions or enzyme active sites. The rigidity of the ACPC residue can help to lock the peptide into a specific conformation required for binding to its target, potentially increasing specificity and affinity.
Future research could involve synthesizing libraries of peptides containing Boc-ACPC-OH to screen for interactions with various biological macromolecules, providing insights into complex biological pathways. These probes would be utilized solely for research purposes to understand biological mechanisms, not for therapeutic or diagnostic applications in living organisms.
Advancements in Automated Synthesis and High-Throughput Screening of Boc-ACPC-OH Derivatives
Automated synthesis and high-throughput screening (HTS) are crucial for accelerating the discovery and development of new molecules. Boc-ACPC-OH is compatible with solid-phase peptide synthesis (SPPS), a method commonly performed using automated synthesizers google.comuni-regensburg.de. This compatibility facilitates the automated synthesis of peptides and peptidomimetics containing Boc-ACPC-OH, enabling the creation of combinatorial libraries.
High-throughput screening allows for the rapid evaluation of large numbers of compounds for desired properties ucdavis.eduagilent.com. The ability to synthesize diverse libraries of Boc-ACPC-OH-containing peptides and peptidomimetics using automated techniques makes them ideal candidates for HTS in various research areas, such as the identification of new catalysts or materials with specific properties ucdavis.edu.
Q & A
Q. How to enhance reproducibility of this compound-related experiments?
- Methodological Answer : Pre-register protocols on platforms like Open Science Framework. Share raw data (spectra, chromatograms) in repositories (Figshare, Zenodo). Use standardized materials (e.g., ATCC cell lines) and report batch numbers for reagents. Include step-by-step videos or schematics in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
